2-Iodo-3-(methylthio)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-3-(methylthio)pyridine is an organic compound with the molecular formula C6H6INS. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 3 are replaced by iodine and a methylthio group, respectively.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-Iodo-3-(methylthio)pyridine typically involves the iodination of 3-(methylthio)pyridine. One common method is the reaction of 3-(methylthio)pyridine with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-3-(methylthio)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Wissenschaftliche Forschungsanwendungen
2-Iodo-3-(methylthio)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the development of biologically active compounds.
Industry: Used in the synthesis of materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Iodo-3-(methylthio)pyridine depends on the specific reaction it undergoes. In substitution reactions, the iodine atom is typically replaced by a nucleophile through a nucleophilic substitution mechanism. In oxidation reactions, the methylthio group is oxidized to form sulfoxides or sulfones through an electrophilic oxidation mechanism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodopyridine: Similar structure but lacks the methylthio group.
3-Iodopyridine: Similar structure but the iodine is at a different position.
2-Iodo-3-methylpyridine: Similar structure but lacks the sulfur atom.
Uniqueness
2-Iodo-3-(methylthio)pyridine is unique due to the presence of both iodine and a methylthio group on the pyridine ring. This combination of functional groups provides unique reactivity and potential for diverse applications in synthesis and industry .
Eigenschaften
Molekularformel |
C6H6INS |
---|---|
Molekulargewicht |
251.09 g/mol |
IUPAC-Name |
2-iodo-3-methylsulfanylpyridine |
InChI |
InChI=1S/C6H6INS/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3 |
InChI-Schlüssel |
NIJQIGAAPIYQAH-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(N=CC=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.